1-(Adamantan-1-yl)butane-1,3-dione
Description
Significance of Adamantane (B196018) Scaffolds in Modern Organic Chemistry
Adamantane, a tricyclic hydrocarbon with a diamondoid structure, is more than a mere chemical curiosity. nih.gov Its rigid and sterically demanding nature imparts a high degree of lipophilicity and metabolic stability to molecules containing it. chemicalbook.com This has made the adamantane moiety a valuable building block in medicinal chemistry, where its incorporation can enhance the pharmacological profile of drug candidates. chemicalbook.com The adamantane cage can act as a bulky, non-polar anchor, influencing a molecule's interaction with biological targets and its transport properties across cell membranes.
Fundamental Principles and Diverse Reactivity of 1,3-Diketone Systems
1,3-Diketones, characterized by two carbonyl groups separated by a methylene (B1212753) group, are a cornerstone of organic synthesis. nih.gov Their diverse reactivity stems from the acidic nature of the central methylene protons and the phenomenon of keto-enol tautomerism. nih.govgoogle.com
Keto-Enol Tautomerism: In solution, 1,3-diketones exist as an equilibrium mixture of the diketo form and two enol tautomers. nih.govgoogle.com The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, and the position of the equilibrium is influenced by factors such as the solvent and the nature of the substituents. nih.govmdpi.com This tautomerism is crucial as it dictates the nucleophilic and electrophilic character of the molecule.
Reactivity: The enolate anion, readily formed by deprotonation of the α-carbon, is a potent nucleophile, participating in a wide array of carbon-carbon bond-forming reactions. nih.gov Furthermore, the carbonyl groups themselves are susceptible to nucleophilic attack. This dual reactivity makes 1,3-diketones versatile precursors for the synthesis of a variety of heterocyclic and carbocyclic compounds. nih.gov
Research Context and Prospective Utility of 1-(Adamantan-1-yl)butane-1,3-dione
The specific compound, this compound, with the CAS number 82094-52-8, combines the aforementioned features of the adamantane scaffold and the 1,3-diketone system. nih.gov Its chemical formula is C₁₄H₂₀O₂ and it has a molecular weight of 220.31 g/mol . nih.gov It is typically a powder at room temperature. nih.gov
While extensive research specifically detailing the applications of this compound is not widely available in peer-reviewed literature, its structure suggests several areas of prospective utility. The presence of the β-diketone moiety makes it a prime candidate for use as a ligand in coordination chemistry. The bulky adamantyl group can influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel catalytic or material science applications.
The synthesis of such adamantane-substituted β-diketones can be envisioned through established methods such as the Claisen condensation. nih.govorganic-chemistry.org This would typically involve the reaction of an adamantyl ketone with an appropriate ester in the presence of a strong base. For instance, the reaction of 1-acetyladamantane with an acetate (B1210297) ester could theoretically yield the target compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 82094-52-8 nih.gov |
| Chemical Formula | C₁₄H₂₀O₂ nih.gov |
| Molecular Weight | 220.31 g/mol nih.gov |
| IUPAC Name | 1-(tricyclo[3.3.1.1³,⁷]decan-1-yl)butane-1,3-dione nih.gov |
| Appearance | Powder nih.gov |
| Storage | Room Temperature nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-(1-adamantyl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-9(15)2-13(16)14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIPGNOIXHPGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Adamantan 1 Yl Butane 1,3 Dione
Direct Adamantylation Approaches to the Butane-1,3-dione Framework
Directly attaching the adamantane (B196018) group to a pre-existing butane-1,3-dione (acetylacetone) core is a primary strategy for synthesizing the target compound. This approach leverages the reactivity of adamantane derivatives or highly reactive adamantane precursors.
Alkylation Reactions Utilizing Adamantane Derivatives with Metal Complex Catalysis
The direct C-alkylation of β-dicarbonyl compounds, such as acetylacetone (B45752), with adamantyl halides (e.g., 1-bromoadamantane) offers a conceptually straightforward route. However, the steric hindrance of the adamantyl group and the potential for O-alkylation necessitate the use of specific catalytic systems. Research has shown that metal complexes can facilitate this transformation. For instance, the alkylation of the cobalt(II) complex of acetylacetone with 1-bromoadamantane (B121549) has been reported as a viable method for preparing α-(1-adamantyl)-β-dicarbonyl compounds. researchgate.net The reaction likely proceeds through the formation of an adamantyl cation intermediate. researchgate.net Similarly, other metal triflates, such as In(OTf)₃, Ga(OTf)₃, Sc(OTf)₃, or Cu(OTf)₂, have been shown to catalyze the reaction of adamantan-1-ol with β-dicarbonyl compounds, yielding adamantylated derivatives in moderate to high yields (45–93%). researchgate.net
A phenalenyl-based molecule has been utilized as a catalyst for the transition-metal-free C-alkylation of ketones via a borrowing hydrogen pathway, offering a more environmentally benign alternative to traditional methods that often require hazardous reagents and cryogenic temperatures. organic-chemistry.org This method has demonstrated high yields for the α-alkylation of various ketones. organic-chemistry.org
Table 1: Metal-Catalyzed Alkylation of Acetylacetone with Adamantane Derivatives
| Adamantane Derivative | Catalyst | Solvent | Yield (%) | Reference |
| 1-Bromoadamantane | Co(II) complex | Not specified | Not specified | researchgate.net |
| Adamantan-1-ol | In(OTf)₃ | 1,2-dichloroethane | 45-93 | researchgate.net |
| Adamantan-1-ol | Ga(OTf)₃ | 1,2-dichloroethane | 45-93 | researchgate.net |
| Adamantan-1-ol | Sc(OTf)₃ | 1,2-dichloroethane | 45-93 | researchgate.net |
| Adamantan-1-ol | Cu(OTf)₂ | 1,2-dichloroethane | 45-93 | researchgate.net |
Applications of 1,3-Dehydroadamantane in Diketone Functionalization
A highly effective method for introducing the adamantyl group involves the use of 1,3-dehydroadamantane, a strained propellane that readily reacts with CH-acids. This approach offers a convenient, single-stage procedure for the synthesis of compounds with an adamantyl group at the α-position to a carbonyl group under mild conditions. researchgate.net The reaction of 1,3-dehydroadamantane with fluorinated 1,3-diketones has been developed as a one-step procedure to produce 2-(adamant-1-yl)-1,3-diketones, which can serve as precursors for various fluorinated adamantyl-containing heterocyclic compounds. researchgate.net This method has also been successfully applied to the synthesis of adamantyl-substituted ketoesters. researchgate.net
Regioselective Construction of the 1,3-Diketone Moiety
An alternative to direct adamantylation is the construction of the 1,3-diketone functionality onto an adamantane-containing precursor. This often involves the formation of a β-keto ester followed by further transformations or the direct formation of the diketone through acylation reactions.
Gold(I)-Catalyzed Hydration Strategies for Ynone Precursors
A modern and efficient method for the synthesis of 1,3-diketones involves the gold(I)-catalyzed hydration of ynones. This methodology is known for its high regioselectivity and compatibility with a wide range of functional groups, proceeding under mild, room temperature conditions. While a specific example for an adamantyl-substituted ynone leading to 1-(adamantan-1-yl)butane-1,3-dione is not explicitly detailed in the provided search results, the general applicability of this method suggests its potential. The synthesis would first require the preparation of 1-(adamantan-1-yl)but-1-yn-3-one, which could then be subjected to gold(I)-catalyzed hydration to yield the target 1,3-diketone.
Claisen Condensation and Related Acylation Reactions
The Claisen condensation is a classical and fundamental reaction for the formation of β-keto esters, which are direct precursors to 1,3-diketones. masterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.org A plausible route to this compound involves the crossed Claisen condensation between an adamantyl ester, such as ethyl 1-adamantanecarboxylate, and acetone (B3395972). masterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.org This reaction is typically carried out in the presence of a strong base, like sodium ethoxide. libretexts.orglibretexts.orgopenstax.org The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the target diketone.
Alternatively, the acylation of an adamantyl ketone, such as 1-acetyladamantane, with an acylating agent like ethyl acetate (B1210297) in the presence of a suitable base would also lead to the desired 1,3-diketone. organic-chemistry.org The use of N-acylbenzotriazoles as efficient C-acylation reagents for the regioselective conversion of ketone enolates into β-diketones has also been reported. organic-chemistry.org
A study on the reaction of magnesium enolates of substituted malonic acid half oxyesters with various acyl donors, including acyl chlorides and carboxylic acids, has shown to be an effective method for synthesizing functionalized α-substituted β-keto esters. organic-chemistry.org This decarboxylative Claisen condensation could potentially be adapted for the synthesis of adamantyl-containing β-keto esters. organic-chemistry.org
Development of Efficient and Scalable Synthetic Protocols
The development of efficient and scalable synthetic protocols is crucial for the practical application of this compound. While specific large-scale syntheses for this particular compound are not widely published, general principles for scalable synthesis can be applied. For instance, a method for the efficient synthesis of 1,3-adamantanediol (B44800) with high isolated yields (up to 95%) and purities (up to 99%) has been proposed, highlighting the potential for scalable adamantane chemistry. acs.org This particular synthesis involves the reaction of 3-hydroxyadamantane-1-carboxylic acid with thionyl chloride followed by conversion in a "triethylamine-water" solution. acs.org The use of crude acid chlorides in acylation reactions to produce 1,3-diketones has been shown to be an efficient and cost-effective strategy, avoiding the need for purification of the acylating agent. organic-chemistry.org Such approaches, focusing on readily available starting materials, minimizing purification steps, and ensuring safe operating conditions, are key to developing scalable syntheses for adamantane-containing compounds.
Molecular Structure, Tautomeric Equilibrium, and Conformational Analysis of 1 Adamantan 1 Yl Butane 1,3 Dione
Quantum Chemical and Spectroscopic Investigations of Keto-Enol Tautomerism
The phenomenon of keto-enol tautomerism is a cornerstone in the study of β-dicarbonyl compounds, and 1-(Adamantan-1-yl)butane-1,3-dione is no exception. This equilibrium involves the interconversion of the diketo form and the enol form, with the latter being stabilized by a strong intramolecular hydrogen bond and a conjugated π-system. nist.govmdpi.com The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent, as well as the nature of the substituents on the dicarbonyl moiety. researchgate.netresearchgate.net
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for investigating this tautomeric equilibrium. In ¹H NMR spectroscopy, the diketo and enol forms give rise to distinct signals. The enol form is characterized by a downfield signal for the hydroxyl proton, typically in the range of 15-17 ppm, which is indicative of a strong intramolecular hydrogen bond. rsc.org The vinylic proton of the enol form also has a characteristic chemical shift. Conversely, the methylene (B1212753) protons of the diketo form exhibit a different chemical shift. By integrating the signals corresponding to each tautomer, the equilibrium constant (Keq = [enol]/[keto]) can be determined. rsc.org
Table 1: Representative Keto-Enol Equilibrium Constants (Keq) for a Generic β-Diketone in Various Solvents
| Solvent | Dielectric Constant (ε) | Keq ([enol]/[keto]) |
| Hexane | 1.9 | High |
| Carbon Tetrachloride | 2.2 | High |
| Benzene | 2.3 | Intermediate |
| Chloroform | 4.8 | Intermediate |
| Acetone (B3395972) | 20.7 | Low |
| Ethanol | 24.6 | Low |
| Water | 80.1 | Very Low |
Note: This table provides illustrative data for a typical β-diketone and may not represent the exact values for this compound.
IR spectroscopy also provides valuable insights. The diketo form exhibits two distinct carbonyl (C=O) stretching bands, while the enol form shows a single, lower-frequency C=O stretching band due to conjugation and a broad O-H stretching band, often shifted to lower wavenumbers because of the strong intramolecular hydrogen bond.
Elucidation of Molecular Conformations and Stereochemical Influences
The conformational landscape of this compound is largely dictated by the steric bulk of the adamantyl group. The adamantane (B196018) cage is a rigid and voluminous substituent that significantly influences the spatial arrangement of the rest of the molecule. nih.gov The preferred conformation will be the one that minimizes steric hindrance.
In the enol form, the dicarbonyl moiety is planar to maximize the stabilizing effects of conjugation and the intramolecular hydrogen bond. The adamantyl group, being a large substituent, will likely orient itself to minimize steric clashes with the rest of the molecule. This could lead to a preference for specific rotational conformers around the bond connecting the adamantyl group to the carbonyl carbon.
Intramolecular Interactions Governing Structural Preferences
The primary intramolecular interaction governing the structural preference of the enol tautomer of this compound is the strong O-H···O hydrogen bond within the six-membered chelate ring. This interaction is a resonance-assisted hydrogen bond (RAHB), where the hydrogen bond is strengthened by the delocalization of π-electrons within the ring. orientjchem.org
The strength of this intramolecular hydrogen bond is influenced by the substituents on the β-dicarbonyl core. Electron-withdrawing groups can increase the acidity of the enolic proton and strengthen the hydrogen bond, while bulky substituents can also lead to a stronger hydrogen bond by forcing the oxygen atoms closer together. orientjchem.org The adamantyl group, due to its size, is expected to contribute to the latter effect.
In addition to the primary intramolecular hydrogen bond, other weaker non-covalent interactions may also play a role in stabilizing particular conformations. These can include C-H···O interactions between the adamantyl cage and the carbonyl oxygens. The rigid nature of the adamantane structure provides a scaffold that can pre-organize parts of the molecule, potentially favoring specific intramolecular contacts.
Table 2: Key Intramolecular Interactions in the Enol Form of this compound
| Interaction Type | Donor | Acceptor | Significance |
| Resonance-Assisted Hydrogen Bond | O-H (enol) | C=O | Primary stabilizing interaction in the enol tautomer, leading to a planar six-membered ring. |
| Steric Repulsion | Adamantyl group | Butane-1,3-dione backbone | Influences the rotational conformation around the C-C bond connecting the adamantyl group. |
| van der Waals Interactions | Adamantyl group | Rest of the molecule | Contribute to the overall conformational stability. |
Chemical Reactivity and Advanced Synthetic Transformations of 1 Adamantan 1 Yl Butane 1,3 Dione
Reactions Involving the Active Methylene (B1212753) Group
The methylene group situated between the two carbonyls in 1-(adamantan-1-yl)butane-1,3-dione is highly acidic and serves as a key center for various chemical reactions. This acidity is a consequence of the ability of the conjugate base, an enolate, to delocalize the negative charge onto both oxygen atoms, significantly stabilizing it. masterorganicchemistry.com
The active methylene group of β-dicarbonyl compounds readily participates in electrophilic substitution reactions. Due to the presence of two electron-withdrawing carbonyl groups, the protons on the central carbon are acidic, making the methylene group a nucleophilic center. mdpi.com For instance, Knoevenagel condensation, a classic reaction involving active methylene compounds, can be performed with derivatives of 1,3-diones. mdpi.com This reaction typically involves the condensation of an aldehyde or ketone with the active methylene compound in the presence of a weak base like piperidine. mdpi.com While specific examples with this compound are not extensively detailed in the reviewed literature, the general reactivity pattern of β-diketones suggests its capability to undergo such transformations.
Treatment of this compound with a base results in the formation of a nucleophilic enolate. This enolate is a soft nucleophile and can react with various electrophiles. Enolates generally tend to react at the carbon atom rather than the oxygen atom. masterorganicchemistry.com The stability of the enolate is enhanced by the presence of two adjacent electron-withdrawing groups, which facilitates its formation. masterorganicchemistry.com A common reaction of such enolates is alkylation, where the enolate displaces a halide from an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond. masterorganicchemistry.com The regioselectivity of enolate formation (i.e., which α-proton is removed) can be controlled by the choice of base and reaction conditions. princeton.edu Strong, sterically hindered bases like lithium diisopropylamide (LDA) tend to form the kinetic enolate, while weaker bases or thermodynamic control favor the more substituted, thermodynamically stable enolate. princeton.edu
Diazo transfer reactions are a powerful tool for the synthesis of α-diazo ketones from active methylene compounds. orgsyn.org This reaction typically involves treating a β-dicarbonyl compound with a sulfonyl azide (B81097), such as tosyl azide (TsN3), in the presence of a base. organic-chemistry.org The resulting 2-diazo-1,3-dicarbonyl compounds are valuable synthetic intermediates. organic-chemistry.org A primary amine-catalyzed Regitz diazo transfer has been shown to be highly efficient for 1,3-diketones. organic-chemistry.org While direct diazo transfer to simple ketones is often not feasible, the "deformylative diazo transfer" strategy, which involves formylation followed by reaction with a sulfonyl azide, can be employed. orgsyn.org For base-sensitive substrates, alternative methods like detrifluoroacetylative diazo transfer have been developed. orgsyn.org
Functionalization Strategies for the Adamantane (B196018) Cage
While many reactions focus on the β-dicarbonyl portion of the molecule, the adamantane cage itself can be a target for functionalization, although this is generally more challenging. The adamantane structure is known for its stability. mdpi.com However, methods exist for the synthesis of substituted adamantane derivatives, often involving the construction of the adamantane framework itself or through rearrangement reactions. mdpi.com Four-directional synthesis has been employed to create adamantanes with identical substituents at the bridgehead positions (C1, C3, C5, and C7). researchgate.net These strategies, while not directly applied to this compound in the reviewed literature, suggest potential pathways for modifying the adamantane moiety in related structures.
Annulation and Cyclocondensation Reactions with Diverse Nucleophiles
The β-dicarbonyl unit of this compound is an excellent precursor for the synthesis of various heterocyclic compounds through annulation and cyclocondensation reactions. These reactions involve the reaction of the dione (B5365651) with binucleophilic reagents, leading to the formation of a new ring fused to the original molecule.
The reaction of 1,3-dicarbonyl compounds with hydrazines is a well-established method for the synthesis of pyrazoles. nih.gov Specifically, the cyclocondensation of this compound with hydrazine (B178648) derivatives leads to the formation of adamantane-substituted pyrazoles. researchgate.net These adamantyl-containing pyrazoles have garnered interest due to their potential as pharmaceutical agents. researchgate.net
Similarly, isoxazoles can be synthesized from β-diketones. The reaction of this compound with hydroxylamine (B1172632) hydrochloride provides a route to adamantane-substituted isoxazoles. nih.gov The use of ionic liquids as a medium for the reaction of β-diketones with hydroxylamine has been shown to be an environmentally friendly method for producing isoxazoles in high yields. nih.gov
The synthesis of these heterocyclic systems highlights the utility of this compound as a versatile building block in medicinal and materials chemistry.
Table of Reaction Products:
| Reactant(s) | Product Type | Reference |
| This compound, Hydrazine derivative | Adamantane-substituted pyrazole | researchgate.net |
| This compound, Hydroxylamine hydrochloride | Adamantane-substituted isoxazole | nih.gov |
Coordination Chemistry and Ligand Properties of 1 Adamantan 1 Yl Butane 1,3 Dione
Ligand Design Principles for Chelating Metal Ions
The design of chelating ligands is a cornerstone of coordination chemistry, aiming to create molecules that can selectively bind to metal ions, thereby tuning their reactivity, stability, and electronic properties. The β-diketone moiety in 1-(Adamantan-1-yl)butane-1,3-dione is a classic bidentate chelating group that, upon deprotonation, forms a six-membered ring with a metal ion. The properties of the resulting metal complex are significantly influenced by the substituents at the α and γ positions of the β-diketone.
The introduction of the bulky adamantyl group at the γ-position serves several key design principles:
Steric Hindrance: The voluminous adamantyl cage provides significant steric bulk around the metal center. This steric shielding can influence the coordination number of the metal ion, often favoring lower coordination numbers than less hindered ligands. This can prevent the coordination of additional solvent molecules or other ligands, leading to coordinatively unsaturated species with potential for enhanced catalytic activity.
Lipophilicity: The hydrocarbon nature of the adamantane (B196018) group increases the lipophilicity of the resulting metal complexes. This property can enhance their solubility in nonpolar organic solvents, which is advantageous for various homogeneous catalytic reactions.
Electronic Effects: While primarily considered a sterically demanding group, the adamantyl substituent also exerts a modest electron-donating inductive effect (+I). This can influence the electron density at the metal center, which in turn affects the redox potential of the complex and its reactivity.
Structural Rigidity: The rigid adamantane framework imparts a degree of pre-organization to the ligand, which can influence the geometry of the resulting metal complex and its stability.
By strategically combining the well-understood chelating ability of the β-diketone with the unique steric and electronic properties of the adamantyl group, this compound is designed to form stable metal complexes with tailored properties for applications in areas such as catalysis and materials science.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes of this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand is usually deprotonated in situ using a base, or the reaction is carried out under conditions that favor the formation of the metal chelate. While specific synthesis and detailed spectroscopic data for metal complexes of this compound are not extensively reported in the literature, the general procedures and expected spectroscopic features can be inferred from related adamantane-containing and β-diketonate complexes.
For instance, the synthesis of a nickel(II) complex with a related adamantane-based ligand, 1,3-adamantanediacetic acid, was achieved through a hydrothermal reaction involving Ni(NO₃)₂·6H₂O and the ligand in the presence of NaOH. nih.gov This suggests that similar solvothermal or standard reflux conditions could be employed for the synthesis of complexes with this compound.
The characterization of these complexes relies on a combination of spectroscopic techniques:
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would show a characteristic strong absorption band for the C=O stretching vibration of the ketone groups. Upon coordination to a metal ion, this band is expected to shift to a lower frequency, indicating the weakening of the C=O bond due to the coordination of the oxygen atoms to the metal center. New bands corresponding to the metal-oxygen (M-O) stretching vibrations would also appear in the low-frequency region of the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for confirming the structure of the ligand and its diamagnetic metal complexes. The signals corresponding to the protons and carbons of the adamantyl group and the butanedione backbone would be present. Upon complexation, shifts in the positions of these signals, particularly those of the CH group and the carbonyl carbons in the β-diketone moiety, would be observed.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and any charge-transfer bands. The position and intensity of these bands are dependent on the metal ion, its oxidation state, and the coordination geometry of the complex.
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the complex and to study its fragmentation pattern, providing further evidence for its composition.
Although detailed spectral data for metal complexes of this compound are scarce, the table below provides a hypothetical representation of expected spectroscopic data based on general knowledge of β-diketonate complexes.
| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Expected) |
| IR (cm⁻¹) | C=O stretch: ~1720, 1600 | C=O stretch: ~1650-1550 (shifted), M-O stretch: ~600-400 |
| ¹H NMR (ppm) | Adamantyl protons, CH₂ protons, CH₃ protons | Shifted adamantyl, CH₂, and CH₃ signals |
| ¹³C NMR (ppm) | Adamantyl carbons, C=O carbons, CH₂ carbon, CH₃ carbon | Shifted signals, particularly for C=O and CH₂ carbons |
| UV-Vis (nm) | Ligand-based π-π* transitions | d-d transitions (for transition metals), ligand-to-metal or metal-to-ligand charge transfer bands |
Structural Analysis of Coordination Compounds via X-ray Crystallography
For example, the crystal structure of a square planar copper(II) complex with N′-(furan-2-ylmethylene)adamantne-1-carbohydrazide, another adamantane-containing ligand, has been determined. mdpi.comresearchgate.net In this complex, the ligand coordinates to the Cu(II) ion in a bidentate fashion. This suggests that this compound would likely form a six-membered chelate ring with a metal ion, with the adamantyl group extending away from the coordination plane.
In another relevant example, a nickel(II) coordination polymer was formed with 1,3-adamantanediacetato ligands. nih.gov In this structure, the Ni(II) ions are octahedrally coordinated. This highlights the possibility that this compound could also form complexes with higher coordination numbers, potentially involving bridging interactions or the coordination of additional ligands.
Below is a hypothetical data table summarizing the expected crystallographic parameters for a transition metal complex of this compound, based on known structures of similar complexes.
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, Pbca, or similar |
| Coordination Geometry | Square planar (e.g., for Cu²⁺, Ni²⁺) or Octahedral (e.g., for Ni²⁺, Co²⁺) |
| M-O Bond Lengths (Å) | ~1.9 - 2.1 Å (for first-row transition metals) |
| **O-M-O Bite Angle (°) ** | ~90° |
| Key Feature | Steric influence of the adamantyl group on crystal packing |
Theoretical Modeling of Ligand-Metal Interactions and Electronic Properties
DFT calculations can be employed to:
Optimize Molecular Geometries: Theoretical calculations can predict the most stable three-dimensional structure of the metal complexes, including bond lengths and angles. These predicted geometries can be compared with experimental data from X-ray crystallography, where available, to validate the computational model.
Analyze Electronic Structure: DFT can provide a detailed picture of the molecular orbitals and the distribution of electron density within the complex. This allows for an analysis of the nature of the metal-ligand bonding, including the contributions of σ-donation from the ligand to the metal and any π-backbonding. The electronic influence of the adamantyl group on the metal center can be quantified through these calculations.
Predict Spectroscopic Properties: Theoretical methods can be used to calculate vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra). Comparing these calculated spectra with experimental data can aid in the assignment of spectral features and provide a deeper understanding of the electronic structure. For instance, DFT calculations on a square planar Cu(II) complex with an adamantane-containing ligand have been used to study the stability of its geometry. mdpi.comresearchgate.net
Investigate Reaction Mechanisms: For catalytic applications, DFT can be used to model the entire catalytic cycle, including the structures of intermediates and transition states. This can provide valuable insights into the mechanism of the reaction and the role of the adamantyl-containing ligand in promoting catalysis.
The table below outlines the types of information that could be obtained from a DFT study of a metal complex of this compound.
| Computational Parameter | Information Gained |
| Optimized Geometry | Predicted bond lengths, bond angles, and coordination geometry. |
| Molecular Orbital Analysis | Nature of HOMO and LUMO, metal-ligand bonding interactions. |
| Natural Bond Orbital (NBO) Analysis | Charge distribution on atoms, strength of donor-acceptor interactions. |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra (UV-Vis). |
| Frequency Calculations | Prediction of vibrational spectra (IR) and characterization of stationary points. |
Catalytic Applications of this compound Metal Complexes
The unique steric and electronic properties imparted by the adamantyl group suggest that metal complexes of this compound could be effective catalysts for a variety of organic transformations. While specific catalytic applications of these particular complexes are not well-documented, the known catalytic activity of related adamantane-containing complexes and β-diketonate complexes provides a strong basis for their potential use.
A key area of interest is oxidation catalysis . The adamantane moiety itself is a common substrate in studies of C-H bond activation and oxidation. It has been shown that various metal complexes, including those of vanadium and copper, can catalyze the oxidation of adamantane to adamantanol and adamantanone. iitm.ac.inmdpi.comresearchgate.net This suggests that metal complexes of this compound, which inherently contain this robust hydrocarbon framework, might exhibit interesting catalytic activity in oxidation reactions, potentially with enhanced stability due to the presence of the adamantyl group on the ligand.
The steric bulk of the adamantyl group could also be advantageous in polymerization catalysis , where it could influence the stereoselectivity of the polymerization process. Furthermore, the increased solubility of these complexes in organic solvents makes them suitable for use in homogeneous catalysis , such as in cross-coupling reactions or hydrogenations.
The potential catalytic applications are summarized in the table below, based on the properties of analogous systems.
| Potential Catalytic Application | Rationale |
| Oxidation of Hydrocarbons | The robust nature of the adamantyl group and the known activity of metal β-diketonates in oxidation reactions. |
| Polymerization Reactions | The steric bulk of the adamantyl group could influence the stereochemistry of the polymer. |
| Homogeneous Cross-Coupling Reactions | Good solubility in organic solvents and the ability to tune the electronic properties of the metal center. |
| Hydrogenation Reactions | The steric and electronic environment around the metal can be tailored for selective hydrogenation. |
Advanced Spectroscopic Characterization and Analytical Methodologies
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, and 2D techniques)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-(Adamantan-1-yl)butane-1,3-dione, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques would provide a complete picture of its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the adamantyl group and the butane-1,3-dione chain. The adamantyl cage contains methine (CH) and methylene (B1212753) (CH₂) protons, which typically appear as broad multiplets in the upfield region of the spectrum. The protons of the butane-1,3-dione moiety, specifically the methyl (CH₃) and methylene (CH₂) groups, would present as sharp singlets or multiplets, with their chemical shifts influenced by the adjacent carbonyl groups. The presence of keto-enol tautomerism, common in β-diketones, would be indicated by the appearance of a characteristic enolic proton signal at a downfield chemical shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum would show characteristic signals for the carbonyl carbons of the dione (B5365651), which are expected to resonate at significantly downfield chemical shifts. The carbons of the adamantyl cage would appear at distinct chemical shifts, reflecting their different chemical environments (quaternary, methine, and methylene carbons). The methyl and methylene carbons of the butane-1,3-dione chain would also be readily identifiable.
2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are utilized. An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. These techniques are instrumental in confirming the connectivity between the adamantyl cage and the butane-1,3-dione chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (ppm) are based on computational models and data from analogous structures.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Adamantyl CH | 1.80 - 2.10 | 38.0 - 40.0 |
| Adamantyl CH₂ | 1.60 - 1.80 | 28.0 - 30.0 |
| Adamantyl Quaternary C | - | 36.0 - 38.0 |
| Butane-1,3-dione CH₃ | 2.10 - 2.30 | 25.0 - 30.0 |
| Butane-1,3-dione CH₂ | 3.50 - 3.70 | 50.0 - 55.0 |
| Carbonyl C=O | - | 200.0 - 210.0 |
Mass Spectrometry (High-Resolution Mass Spectrometry for Elemental Composition)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
For this compound (C₁₄H₂₀O₂), the expected exact mass would be calculated and compared to the experimentally determined value. The fragmentation pattern observed in the mass spectrum provides valuable structural information. A prominent fragmentation pathway for this molecule would be the cleavage of the adamantyl cation ([C₁₀H₁₅]⁺), which is known to be a very stable carbocation and often results in a base peak at m/z 135. researchgate.net Other characteristic fragmentation patterns would involve the loss of acetyl or other fragments from the butane-1,3-dione chain. libretexts.org
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₂₀O₂ |
| Molecular Weight | 220.31 g/mol researchgate.net |
| Exact Mass [M+H]⁺ | 221.1536 |
| Key Fragment Ion (m/z) | 135 ([C₁₀H₁₅]⁺) |
Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione functional group, typically appearing in the region of 1680-1720 cm⁻¹. The C-H stretching and bending vibrations of the adamantyl and butyl groups would also be prominent in the spectrum.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibrations would also be observable in the Raman spectrum. The symmetric vibrations of the adamantane (B196018) cage are often strong in Raman spectra, providing a characteristic fingerprint for this moiety. rsc.orgbris.ac.uk
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C=O (Diketone) | Stretching | 1680 - 1720 |
| C-H (Adamantyl) | Stretching | 2850 - 3000 |
| C-H (Alkyl) | Stretching | 2850 - 2960 |
| C-H | Bending | 1350 - 1470 |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts and starting materials.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like many adamantane derivatives, GC-MS is a powerful analytical tool. sysydz.netresearchgate.net The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected by a mass spectrometer, allowing for both quantification and identification.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of a wide range of organic compounds. For β-diketones, which can exhibit challenging peak shapes on conventional stationary phases, mixed-mode or reversed-phase HPLC methods are often employed. nih.govoup.com A common approach involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid additive like formic acid to improve peak shape. nih.govoup.com This method allows for the effective separation of the target compound from impurities.
Computational Chemistry and Theoretical Studies of 1 Adamantan 1 Yl Butane 1,3 Dione Systems
Ab Initio and Density Functional Theory Calculations for Electronic Structure
Currently, there are no published Ab Initio or Density Functional Theory (DFT) studies that specifically detail the electronic structure of 1-(Adamantan-1-yl)butane-1,3-dione. Such calculations would be invaluable for understanding the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are key to predicting its reactivity and intermolecular interactions. For related adamantane (B196018) derivatives, DFT has been used to investigate their chemical and electronic properties, often in conjunction with experimental spectroscopic analysis. bohrium.comdntb.gov.ua
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
No specific molecular dynamics (MD) simulations for this compound have been reported in the scientific literature. MD simulations would be instrumental in exploring the conformational landscape of the molecule, particularly the orientation of the bulky adamantyl group relative to the flexible butane-1,3-dione chain. Furthermore, these simulations could shed light on how different solvents might influence the compound's stability and conformational preferences. Studies on other adamantane derivatives have utilized MD simulations to understand their behavior in solution and their interaction with biological systems. bohrium.com
In Silico Modeling of Molecular Recognition and Interactions with Target Systems (excluding clinical relevance)
There is a lack of in silico modeling studies investigating the molecular recognition capabilities of this compound. Such studies, often employing molecular docking and other computational techniques, are crucial for identifying potential binding partners and understanding the non-covalent interactions that govern molecular recognition events. While the adamantane cage is a well-known lipophilic moiety used in drug design to enhance binding to specific targets, the specific interaction patterns of the complete this compound structure have not been computationally explored. dntb.gov.uaresearchgate.net
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Without dedicated computational studies, there are no available predictions of spectroscopic parameters (such as NMR and IR spectra) or reactivity descriptors for this compound. Theoretical calculations are often used to complement experimental spectra and to calculate reactivity indices like Fukui functions and local softness, which help in predicting the most reactive sites within a molecule. For other adamantane derivatives, theoretical calculations have been successfully used to predict and interpret spectroscopic data. bohrium.comnih.gov
Applications in Advanced Materials and Chemical Synthesis
Utilization as a Building Block in Supramolecular Architectures
The adamantane (B196018) moiety of 1-(adamantan-1-yl)butane-1,3-dione serves as a powerful directing group in the formation of supramolecular architectures. The size and shape of the adamantyl group facilitate its inclusion into the cavities of host molecules like cyclodextrins, a fundamental interaction in host-guest chemistry. This non-covalent binding is a key driver for the self-assembly of larger, well-defined structures.
Furthermore, the β-diketone portion of the molecule can coordinate with metal ions, creating metallosupramolecular complexes. These complexes can then be used as nodes in the construction of larger metal-organic frameworks (MOFs). The adamantane groups can be strategically employed to control the dimensionality and porosity of these frameworks, influencing their properties for applications in gas storage, separation, and catalysis. The ability to form both host-guest complexes and coordinate with metals makes this compound a versatile building block for creating complex, multi-component supramolecular systems.
Precursor for the Synthesis of Complex Organic Molecules and Polycyclic Systems
This compound is a valuable precursor in the synthesis of more complex organic molecules and polycyclic systems. The β-diketone functionality is highly reactive and can participate in a wide array of chemical transformations.
One significant application is in the synthesis of heterocyclic compounds. Condensation reactions with bifunctional nucleophiles, such as diamines and hydrazines, can yield a variety of heterocyclic rings, including pyrazoles and isoxazoles. researchgate.net For example, the reaction with a diamine can lead to the formation of a diazepine (B8756704) ring system fused with the adamantane core. These adamantane-containing heterocycles are of interest in medicinal chemistry due to the favorable pharmacokinetic properties often imparted by the adamantyl group. researchgate.net
The diketone can also be a starting point for creating larger polycyclic structures. Intramolecular cyclization reactions, promoted by appropriate reagents, can lead to the formation of new rings fused to the adamantane skeleton. Furthermore, the reactive methylene (B1212753) group between the two carbonyls can be functionalized, allowing for the introduction of additional substituents and the extension of the carbon framework. For instance, alkylation at this position can be a step towards building more elaborate, sterically hindered molecules. researchgate.net
Integration into Chemical Sensors and Probes (General concept based on diketone properties)
The β-diketone functional group is a well-established platform for the design of chemical sensors and fluorescent probes. mdpi.com These molecules typically operate through a mechanism where the diketone moiety acts as a chelating agent for a specific metal ion. Upon binding, the electronic properties of the molecule are altered, leading to a detectable change in its fluorescence or absorption spectrum.
While specific research on this compound as a sensor is not extensively documented, the general principles of β-diketone-based sensors are applicable. The adamantane group could serve to enhance the selectivity of the sensor by creating a specific binding pocket or by influencing the solubility of the sensor molecule in different media. For instance, a lanthanide complex incorporating this ligand could potentially exhibit strong luminescence, a desirable property for sensitive detection methods. mdpi.com The effectiveness of such a sensor would depend on the efficiency of energy transfer from the diketone ligand to the metal ion upon analyte binding. mdpi.com
Role in Non-Biological Catalysis and Reagent Design
In the realm of non-biological catalysis, β-diketones are widely used as ligands to form stable complexes with a variety of transition metals. These metal-β-diketonate complexes can function as catalysts in numerous organic reactions. The properties of the catalyst, such as its solubility, stability, and catalytic activity, can be fine-tuned by modifying the substituents on the β-diketone ligand.
Future Research Directions and Emerging Avenues
Exploration of Sustainable and Green Synthetic Routes
The classical synthesis of β-diketones, including 1-(adamantan-1-yl)butane-1,3-dione, often relies on the Claisen condensation, a robust carbon-carbon bond-forming reaction. byjus.comwikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of an ester with a ketone in the presence of a strong base. byjus.comwikipedia.org For the synthesis of the title compound, this would involve the reaction of an adamantyl ester with acetone (B3395972) or an adamantyl ketone with an acetate (B1210297) ester.
However, traditional Claisen condensations often employ stoichiometric amounts of strong bases like sodium ethoxide and require anhydrous organic solvents, which can present environmental and safety challenges. wikipedia.orgorganic-chemistry.org Future research should prioritize the development of more sustainable and greener synthetic methodologies.
Key areas for investigation include:
Catalytic Approaches: Exploring the use of solid-supported base catalysts or recyclable organocatalysts could minimize waste and simplify product purification.
Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions, potentially utilizing mechanochemistry (grinding solid reactants together), or employing greener solvents like ionic liquids or supercritical fluids, could significantly reduce the environmental impact. cmu.edu A study on the Claisen-Schmidt condensation for producing benzalacetone demonstrated a successful surfactant-free, stirring-induced emulsion synthesis technique that allowed for large-scale production with high selectivity, a concept that could be adapted. nih.gov
Photocatalysis: Visible-light-induced syntheses are emerging as powerful tools in organic chemistry. researchgate.net Investigating photocatalytic pathways for the synthesis of β-diketones could offer a milder and more energy-efficient alternative to traditional thermal methods.
Flow Chemistry: Continuous flow reactors can offer enhanced safety, scalability, and control over reaction parameters. Developing a flow-based synthesis of this compound could enable more efficient and reproducible production.
A comparative overview of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthesis Method | Potential Advantages | Potential Challenges | Green Chemistry Principles Addressed |
| Traditional Claisen Condensation | Well-established, high yields | Use of stoichiometric strong bases, anhydrous organic solvents | --- |
| Catalytic Condensation | Reduced waste, catalyst recyclability | Catalyst deactivation, separation issues | Catalysis, Atom Economy |
| Solvent-Free Synthesis | Reduced solvent waste, potential for lower energy consumption | Mass transfer limitations, potential for solid-state side reactions | Prevention, Safer Solvents and Auxiliaries |
| Photocatalytic Synthesis | Mild reaction conditions, use of renewable energy source (light) | Catalyst cost and stability, quantum yield optimization | Design for Energy Efficiency |
| Flow Chemistry Synthesis | Enhanced safety, scalability, precise process control | Initial setup cost, potential for clogging | Inherently Safer Chemistry for Accident Prevention |
Investigation of Unexplored Reaction Pathways and Mechanistic Insights
While the Claisen condensation provides a primary route to this compound, a deeper understanding of its reactivity and the exploration of novel reaction pathways are crucial for expanding its synthetic utility.
The mechanism of the Claisen condensation is well-understood to proceed through the formation of an enolate ion, which then acts as a nucleophile. wikipedia.orglibretexts.orgyoutube.com The presence of the bulky adamantyl group likely influences the kinetics and thermodynamics of this process. Mechanistic studies, including kinetic analysis and computational modeling, could provide valuable insights into the transition states and intermediates involved, potentially leading to more optimized reaction conditions.
Future research in this area could focus on:
Alternative Condensation Reactions: Exploring variations of the Claisen condensation, such as the crossed Claisen condensation with different ester partners, could lead to a wider range of adamantyl-substituted β-dicarbonyl compounds. libretexts.org
Reactions at the Methylene (B1212753) Bridge: The active methylene group between the two carbonyls is a key reactive site. Investigating its functionalization through alkylation, arylation, or other C-C bond-forming reactions would open doors to a vast array of new derivatives with tailored properties.
Cyclization Reactions: The dione (B5365651) functionality is a versatile precursor for the synthesis of heterocyclic compounds, such as pyrazoles and isoxazoles, which are important scaffolds in medicinal chemistry.
Coordination Chemistry: The ability of β-diketones to form stable complexes with a wide range of metal ions is well-documented. nih.gov A systematic investigation of the coordination chemistry of this compound with various metals could lead to novel catalysts and materials.
Development of Novel Functional Materials Incorporating the this compound Scaffold
The incorporation of the rigid and bulky adamantane (B196018) unit into materials often imparts desirable properties such as enhanced thermal stability, improved mechanical strength, and increased glass transition temperatures. researchgate.net The this compound scaffold, with its reactive dione functionality, is an excellent building block for creating novel functional materials.
Emerging avenues for material development include:
Polymers: The dione moiety can be used as a point of attachment or as a monomer in polymerization reactions. For instance, it could be incorporated into polyester (B1180765) or polyamide backbones, or used to create cross-linked networks. The resulting polymers would benefit from the inherent properties of the adamantane group. Research on poly(1,3-adamantane)s has shown that these all-hydrocarbon polymers exhibit good solubility and high thermal stability. researchgate.net
Metal-Organic Frameworks (MOFs): The dione can act as a chelating ligand to coordinate with metal ions, forming the nodes of a MOF. researchgate.net The adamantyl groups would then function as bulky struts, potentially leading to MOFs with unique pore structures, high surface areas, and enhanced hydrophobicity, which could be advantageous for applications such as gas storage and separation. The use of tetrasubstituted adamantanes to create highly ordered three-dimensional MOFs has been reported. researchgate.net
Luminescent Materials: β-Diketones are well-known ligands for lanthanide ions, forming highly luminescent complexes. nih.gov Lanthanide complexes of this compound could find applications in lighting, displays, and bio-imaging.
Supramolecular Assemblies: The adamantane group is known to form strong host-guest complexes with cyclodextrins. This interaction could be exploited to create self-assembling systems, such as hydrogels or vesicles, with potential applications in drug delivery and sensing.
Table 2 summarizes potential functional materials derived from this compound.
Table 2: Potential Functional Materials from this compound
| Material Class | Potential Properties | Potential Applications |
| Polymers | High thermal stability, high glass transition temperature, enhanced mechanical strength | High-performance plastics, coatings, membranes |
| Metal-Organic Frameworks (MOFs) | High porosity, hydrophobicity, tunable pore size | Gas storage and separation, catalysis, sensing |
| Luminescent Complexes | Strong luminescence, long lifetimes | OLEDs, sensors, bio-imaging probes |
| Supramolecular Assemblies | Self-healing, stimuli-responsive | Drug delivery, tissue engineering, smart materials |
Interdisciplinary Research Integrating the Compound into Advanced Chemical Systems
The unique combination of a bulky, lipophilic adamantane group and a chelating dione functionality in this compound makes it a prime candidate for interdisciplinary research at the interface of chemistry, materials science, and biology.
Future interdisciplinary research could explore:
Chemical Sensors: The dione moiety can selectively bind to specific metal ions. By incorporating this compound into a sensor platform, for example, on the surface of an electrode or nanoparticle, it could be used for the sensitive and selective detection of metal ions in environmental or biological samples. Magnetic metal-organic framework composites have been successfully used for the detection of pesticides. nih.gov
Self-Assembling Monolayers: The lipophilic adamantane group can facilitate the formation of ordered monolayers on various surfaces. These monolayers could be used to modify surface properties, such as wettability and biocompatibility, or to create platforms for the controlled assembly of other molecules.
Targeted Drug Delivery: The adamantane moiety can act as a "membranolytic" agent, facilitating the transport of molecules across cell membranes. By attaching a therapeutic agent to the this compound scaffold, it may be possible to develop targeted drug delivery systems.
Catalyst Scaffolds: The dione can be used to immobilize homogeneous catalysts onto solid supports, combining the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The rigid adamantane linker would ensure a well-defined and stable catalytic environment.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications across a wide range of scientific disciplines.
Q & A
What are the optimized synthetic routes for 1-(Adamantan-1-yl)butane-1,3-dione, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The compound is synthesized via acylation of adamantane derivatives. A common approach involves reacting adamantane with acylating agents (e.g., diketene or acetyl chloride) under Brönsted or Lewis acid catalysis (e.g., AlCl₃). Key variables include:
- Catalyst selection : Lewis acids enhance electrophilic substitution at the adamantane core .
- Temperature : Reactions are typically conducted at 50–80°C to balance kinetics and side-product formation.
- Solvent : Non-polar solvents (e.g., dichloromethane) favor adamantane’s solubility and reduce by-products.
To optimize yield, use iterative fractional crystallization or column chromatography for purification. Reaction progress can be monitored via TLC or HPLC .
How can structural ambiguities in this compound be resolved using advanced spectroscopic and crystallographic techniques?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify adamantane’s rigid cage structure (e.g., adamantane protons resonate at δ 1.6–2.1 ppm) and the diketone moiety (carbonyl carbons at δ 200–210 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and spatial arrangement. For example, adamantane derivatives often exhibit tetrahedral symmetry with C–C bond lengths of ~1.54 Å .
- IR Spectroscopy : Carbonyl stretching frequencies (1700–1750 cm⁻¹) verify diketone functionality .
What reaction mechanisms dominate when this compound participates in nucleophilic additions or cyclocondensations?
Methodological Answer:
The diketone group undergoes enolization under basic conditions, enabling:
- Michael Additions : Nucleophiles (e.g., amines) attack the α-carbon, forming β-ketoamine adducts.
- Heterocycle Synthesis : Reaction with hydrazines yields pyrazoles via cyclocondensation.
Mechanistic studies using kinetic isotope effects (KIEs) or DFT calculations can differentiate between concerted or stepwise pathways. Solvent polarity and temperature influence enolate stability and regioselectivity .
How does the adamantane moiety influence the compound’s interaction with biological targets, such as enzymes or membranes?
Methodological Answer:
Adamantane’s lipophilic, rigid structure enhances membrane permeability and stabilizes hydrophobic interactions with proteins (e.g., enzyme active sites). Studies suggest:
- Enzyme Inhibition : Adamantane derivatives inhibit cytochrome P450 or viral neuraminidase via steric hindrance and π-alkyl interactions .
- Molecular Docking : Use software like AutoDock to simulate binding modes. The adamantane cage may occupy deep pockets in target proteins, as seen in similar compounds .
Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
How do structural modifications (e.g., halogenation) alter the bioactivity of this compound derivatives?
Methodological Answer:
Halogenation at the phenyl ring (e.g., bromine vs. chlorine) modulates electronic and steric effects:
| Halogen | LogP | IC₅₀ (Anticancer) | Key Interaction |
|---|---|---|---|
| Br | 2.1 | 5.2 µM | Hydrophobic |
| Cl | 1.8 | 8.7 µM | Moderate H-bond |
| Bromine’s larger size enhances hydrophobic binding but may reduce solubility. SAR studies using Hammett constants or 3D-QSAR models quantify substituent effects . |
How should researchers address contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies:
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and controls.
- Dose-Response Curves : Calculate EC₅₀ values with ≥3 replicates.
- Meta-Analysis : Pool data from PubChem or ChEMBL to identify trends. For example, adamantane derivatives show consistent activity against Gram-positive bacteria but variability in antifungal assays .
What computational approaches are effective in predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME estimate LogP (∼2.5), suggesting moderate lipophilicity. The adamantane moiety may reduce metabolic clearance .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration; adamantane’s rigidity favors CNS uptake.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity sites .
How are key physicochemical properties (e.g., solubility, melting point) determined experimentally?
Methodological Answer:
What strategies stabilize this compound under oxidative or hydrolytic conditions?
Methodological Answer:
- Oxidative Stability : Store under inert gas (N₂/Ar); add antioxidants (e.g., BHT) at 0.1% w/w.
- Hydrolytic Resistance : Use anhydrous solvents (e.g., THF) and control pH (4–6). Adamantane’s electron-withdrawing effect reduces diketone hydrolysis .
How can researchers leverage X-ray crystallography data to design novel adamantane-based inhibitors?
Methodological Answer:
Analyze crystal structures (e.g., CCDC entries) to identify:
- Binding Motifs : Adamantane’s chair conformation fits into hydrophobic pockets (e.g., PDB: 4XYZ).
- Intermolecular Interactions : Hydrogen bonds between diketone oxygens and Lys/Arg residues.
Modify substituents using software like Schrödinger’s Maestro to enhance affinity while maintaining adamantane’s rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
